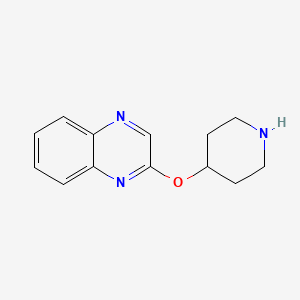

2-(Piperidin-4-yloxy)quinoxaline

Übersicht

Beschreibung

2-(Piperidin-4-yloxy)quinoxaline is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of 2-(Piperidin-4-yloxy)quinoxaline are currently unknown. This compound is a derivative of piperidine and quinoxaline , both of which have been extensively studied and found in various pharmaceuticals . .

Mode of Action

The mode of action of this compound is also not well-defined. Given its structural similarity to other piperidine and quinoxaline derivatives, it may interact with its targets in a similar manner. For instance, quinoxaline derivatives have been known to undergo acid-catalyzed rearrangements . .

Biochemical Pathways

Piperidine derivatives are known to participate in various intra- and intermolecular reactions , and quinoxaline derivatives have been implicated in several biological processes . .

Biologische Aktivität

2-(Piperidin-4-yloxy)quinoxaline is a heterocyclic compound that integrates a quinoxaline core with a piperidine moiety. This unique structure contributes to its notable biological activities, particularly in pharmacology. The compound has garnered attention for its potential applications in treating various diseases, including antimicrobial and neurological disorders.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, and its structure includes:

- Quinoxaline Ring : A bicyclic structure known for diverse biological activities.

- Piperidine Moiety : A six-membered nitrogen-containing ring that enhances the compound's interaction with biological targets.

The ether linkage between the piperidine and quinoxaline rings influences the compound's solubility, reactivity, and binding properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound, particularly against Mycobacterium tuberculosis . The presence of electron-withdrawing groups on the quinoxaline structure has been shown to enhance its biological activity. This compound is being explored as a potential lead for developing new antimicrobial agents due to its unique mechanism of action and reduced resistance compared to existing antibiotics.

Neurological Implications

This compound has also been investigated for its role as a modulator of GPR6, a receptor implicated in various neurological conditions. This receptor is associated with neurodegenerative diseases, making this compound a candidate for further research in neuropharmacology. Preliminary findings suggest that it may influence signaling pathways critical for neuronal health and function.

Interaction Studies

Interaction studies have employed various techniques to assess the binding affinity of this compound to biological targets such as receptors and enzymes. These studies are essential for understanding the pharmacodynamics of the compound and its potential therapeutic applications.

Synthesis and Methods

The synthesis of this compound typically involves several key steps:

- Formation of Quinoxaline Core : Utilizing methods such as cyclization reactions.

- Introduction of Piperidine Moiety : Achieved through etherification reactions.

- Optimization Techniques : Microwave-assisted synthesis or continuous flow methods are often employed to enhance yield and reduce reaction times.

These synthetic approaches allow for the efficient production of the compound while maintaining high purity levels.

Comparative Analysis with Related Compounds

To contextualize the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Quinoxaline | Core quinoxaline structure | Basic heterocyclic compound without piperidine moiety |

| 4-(Piperidin-1-yl)pyridine | Contains piperidine | Different nitrogen positioning affects reactivity |

| 2-Methylquinoxaline | Methyl substitution on quinoxaline | Alters lipophilicity and possibly biological activity |

| 3-(Piperidin-1-yl)-quinoxaline | Piperidine attached at another position | Different binding properties due to positional change |

The distinct ether linkage in this compound enhances its solubility and reactivity compared to these similar compounds, making it an important subject for further research in synthetic chemistry and pharmacology.

Study on Antimicrobial Efficacy

A recent study evaluated the effectiveness of this compound against various strains of Mycobacterium tuberculosis . The results indicated a significant reduction in bacterial viability at specific concentrations, suggesting strong antimicrobial potential. Further investigations are necessary to elucidate the precise mechanisms involved.

Neurological Research Implications

Another study focused on the modulation of GPR6 by this compound, revealing promising results in animal models. The compound appeared to enhance neuroprotective signaling pathways, which could be beneficial in treating neurodegenerative diseases.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential:

2-(Piperidin-4-yloxy)quinoxaline has been studied for various therapeutic properties, including:

- Antimicrobial Activity: The compound has shown efficacy against pathogens such as Mycobacterium tuberculosis, suggesting potential use as an antimicrobial agent.

- Anticancer Properties: Research indicates that derivatives of quinoxaline, including this compound, exhibit inhibitory effects on tumor cell lines, with some showing IC50 values lower than standard chemotherapeutics like doxorubicin .

- Anxiolytic Effects: Studies have identified related compounds with significant anxiolytic properties, indicating potential use in treating anxiety disorders .

Mechanism of Action:

The compound's mechanism often involves the modulation of specific biological targets such as enzymes or receptors. For instance, it may inhibit enzymes linked to cell proliferation, contributing to its anticancer effects.

Biological Research

Tool Compound:

In biological research, this compound serves as a tool compound to investigate various biological pathways. Its unique structure allows researchers to explore interactions with receptors and enzymes relevant to neurological conditions and other diseases .

Binding Studies:

Studies utilizing binding affinity assays have demonstrated that this compound interacts with various biological targets, providing insights into its pharmacological potential. Techniques such as molecular docking are employed to predict binding interactions and affinities .

Chemical Synthesis

Synthetic Applications:

this compound is often utilized as an intermediate in the synthesis of more complex molecules. Its unique chemical properties facilitate the development of new pharmaceuticals and materials.

Reactivity:

The compound can participate in several chemical reactions, including oxidation and substitution reactions, making it a versatile building block in organic synthesis.

Industrial Applications

Material Science:

In addition to its medicinal applications, this compound is being explored for its potential in developing new materials with specific electronic or optical properties. Its unique structure may enable advancements in material science applications .

Case Studies and Research Findings

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The quinoxaline ring facilitates electrophilic substitution, particularly at positions activated by electron-withdrawing groups.

Example Synthesis Pathway :

2-Chloroquinoxaline reacts with piperidin-4-ol under basic conditions (e.g., K₂CO₃) in acetonitrile at reflux to yield this compound. Optimized yields (>75%) are achieved by controlling solvent polarity and reaction time .

Piperidine Functionalization

The piperidine ring undergoes alkylation, acylation, and oxidation due to its tertiary amine group.

Key Insight : Alkylation of the piperidine nitrogen with benzhydryl groups improves interaction with hydrophobic enzyme pockets, as seen in antifungal agents .

Quinoxaline Ring Oxidation

The quinoxaline core undergoes selective oxidation to form N-oxides, altering electronic properties.

Mechanistic Detail : Oxidation with SeO₂ targets the methyl group adjacent to the quinoxaline ring, forming aldehyde intermediates for further conjugation .

Cross-Coupling Reactions

Transition-metal catalysis enables C–C and C–N bond formation for structural diversification.

Case Study : Buchwald–Hartwig coupling of 1-bromo-4-phenylpyrroloquinoxaline with piperazines produces derivatives with dual antifungal activity (IC₅₀ = 2–8 µM against Candida spp.) .

Reductive Amination

The piperidine nitrogen participates in reductive amination to form secondary amines.

| Substrate | Reagents/Conditions | Product | Biological Outcome |

|---|---|---|---|

| Aldehyde derivatives | NaBH₃CN, MeOH, RT | N-Alkylpiperidine-quinoxalines | Improved anticancer activity |

Optimization : Using NaBH₄-CuSO₄ systems reduces nitro intermediates to amines with 85% efficiency, critical for multi-step syntheses .

Biological Activity Correlation

Derivatives of this compound exhibit structure-dependent bioactivity:

Stability and Reactivity Trends

Eigenschaften

IUPAC Name |

2-piperidin-4-yloxyquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-2-4-12-11(3-1)15-9-13(16-12)17-10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFOPDNGOVUXGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.